

Refametinib MEK inhibitor mechanism of action

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Compound Focus: Refametinib

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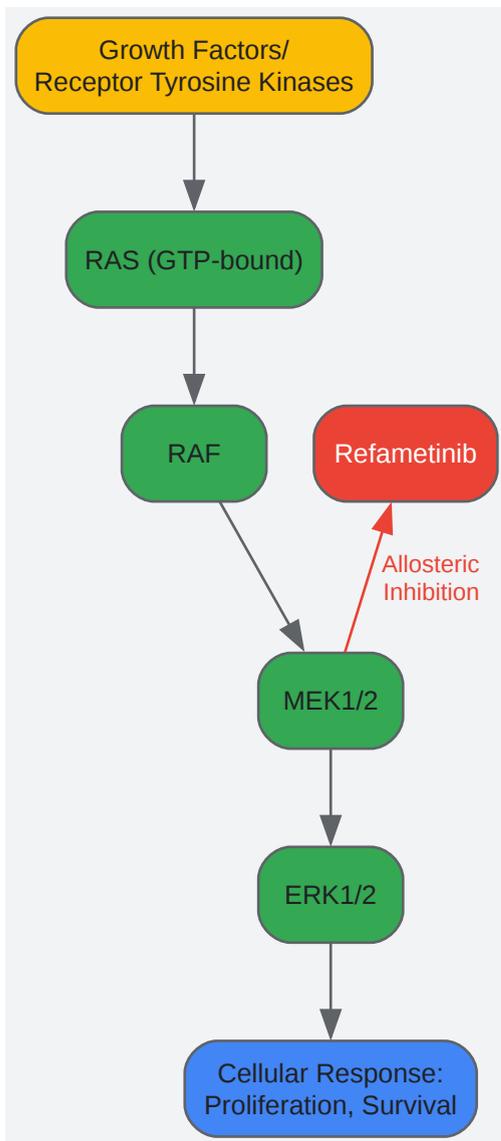
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Mechanism of Action and Key Characteristics

The table below summarizes the core characteristics that define **refametinib**'s mechanism of action.

Feature	Description
Target	MEK1 and MEK2 (Mitogen-activated protein kinase kinases 1 & 2) [1] [2] [3]
Inhibition Type	Allosteric, ATP-noncompetitive [2] [3]
Selectivity	Highly selective for MEK1/2 over other kinases (>200 tested) [4]
Key Molecular Effect	Binds adjacent to ATP site, preventing MEK1/2 from phosphorylating/activating ERK1/2 [2] [3]
Downstream Result	Suppression of MAPK pathway signaling, leading to cell cycle arrest & apoptosis [5] [4]

This mechanism is visually summarized in the following pathway diagram:



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Refametinib allosterically inhibits MEK1/2 in the MAPK pathway.

Preclinical Efficacy and Quantitative Data

Preclinical studies demonstrate **refametinib**'s anti-proliferative effects across various cancer cell lines and its synergistic potential in combination therapies.

Single-Agent Activity

The table below shows **refametinib**'s anti-proliferative effect (measured as IC₅₀) in a panel of HER2-positive breast cancer cell lines [6].

Cell Line	PIK3CA Mutation Status	Refametinib IC ₅₀ (nM)
HCC1954-P	H1047R	357.3 ± 87.8
BT474-P	K111N	1245.3 ± 152.0
SKBR3-P	Wild-Type	> 4000

Synergistic Combination Therapies

Refametinib shows enhanced efficacy when combined with other agents. Key synergistic combinations from preclinical research include [6]:

- **With PI3K inhibitor Copanlisib:** Synergistic inhibition of growth in 4 out of 6 HER2-positive breast cancer cell lines tested (Combination Index at ED75 ranged from 0.39 to 0.75).
- **With HER2 inhibitor Lapatinib:** Synergistic effect in 3 out of 6 cell lines (Combination Index at ED75 ranged from 0.39 to 0.80).
- **With multi-kinase inhibitor Sorafenib:** Strong synergy in suppressing proliferation and inhibiting phospho-ERK in hepatocellular carcinoma (HCC) models [4].

Key Experimental Protocols

To evaluate **refametinib**'s activity, standard preclinical methodologies were employed.

Cell Proliferation Assay (IC₅₀ Determination)

This protocol measures the concentration of **refametinib** required to inhibit 50% of cell proliferation [4].

- **Cell Seeding:** Plate cells in 96-well plates and incubate overnight.
- **Time Zero Point:** Add CellTiter-Glo reagent to one plate to establish a baseline luminescence signal.
- **Drug Treatment:** The next day, add **refametinib** in serial dilutions to the remaining plates.
- **Incubation:** Incubate cells with the drug for 72 hours.

- **Viability Measurement:** Add CellTiter-Glo reagent to measure the luminescent signal, which is proportional to the amount of ATP present and thus the number of viable cells.
- **Data Analysis:** Normalize data to the time zero and untreated control wells. Use software to fit a dose-response curve and calculate the IC₅₀ value.

Combination Index (CI) Analysis

This protocol quantifies the synergistic effect of **refametinib** with another drug [4].

- **Experimental Setup:** Plate cells in 384-well plates.
- **Combination Treatment:** After 24 hours, treat cells with **refametinib** and the companion drug alone and in combination at fixed concentration ratios.
- **Dose-Response:** For each ratio, create a 7-point dose-response curve.
- **Data Calculation:** For each combination ratio, calculate the Combination Index (CI) using specialized software. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Target Engagement

This protocol assesses whether **refametinib** effectively inhibits its target in a living organism [5].

- **Animal Dosing:** Administer **refametinib** to mice, for example, via a drinking water formulation.
- **Tissue Collection:** After a set treatment period, harvest target tissues (e.g., heart, aorta).
- **Protein Analysis:** Use Western Blot to detect and quantify the levels of total ERK and phosphorylated ERK (pERK) in the tissue lysates.
- **Result Interpretation:** A significant reduction in the pERK/total ERK ratio in the treated group compared to the control group confirms successful pathway inhibition in vivo.

Clinical Development Context

Refametinib has been evaluated in clinical trials for various solid tumors, including hepatocellular carcinoma (HCC).

- **Combination with Sorafenib in HCC:** A phase II trial of **refametinib** combined with sorafenib showed a median time-to-progression of 4.1 months and a partial response rate of 5% [2]. The efficacy was potentially linked to underlying tumor biology; **HCC patients with RAS mutations** may have a superior clinical response to this combination [2].

- **Biomarker Potential:** In HER2-positive breast cancer, about 18% of tumors show decreased MAPK signaling after HER2-targeted therapy. This specific adaptation may serve as a **predictive biomarker for refametinib sensitivity** [6] [7].

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